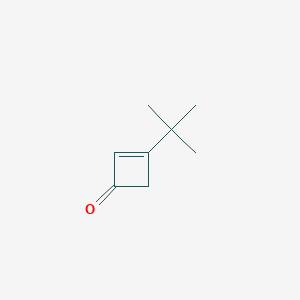

3-Tert-butylcyclobut-2-en-1-one

Description

3-Tert-butylcyclobut-2-en-1-one is an organic compound characterized by a cyclobutene ring substituted with a tert-butyl group at the third position and a ketone functional group at the second position

Properties

Molecular Formula |

C8H12O |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

3-tert-butylcyclobut-2-en-1-one |

InChI |

InChI=1S/C8H12O/c1-8(2,3)6-4-7(9)5-6/h4H,5H2,1-3H3 |

InChI Key |

BRCFXKWYHCFNJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butylcyclobut-2-en-1-one typically involves the cyclization of acyl ketene dithioacetals. This method is highly efficient and can be performed in a one-pot reaction . The reaction conditions often include the use of a strong base such as sodium tert-butoxide (NaOtBu) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for 3-Tert-butylcyclobut-2-en-1-one are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butylcyclobut-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to form alcohols.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and substituted cyclobutene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Tert-butylcyclobut-2-en-1-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: Its derivatives may be explored for potential biological activity.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It can be used in the synthesis of materials with specific properties, such as polymers or advanced materials

Mechanism of Action

The mechanism of action of 3-Tert-butylcyclobut-2-en-1-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the tert-butyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and its ability to form stable intermediates during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Cyclobut-2-en-1-one: Lacks the tert-butyl group, making it less sterically hindered.

3-Methylcyclobut-2-en-1-one: Has a smaller methyl group instead of the tert-butyl group, affecting its reactivity and steric properties.

3-Phenylcyclobut-2-en-1-one: Contains a phenyl group, which introduces aromaticity and different electronic effects.

Uniqueness

3-Tert-butylcyclobut-2-en-1-one is unique due to the presence of the bulky tert-butyl group, which can significantly influence its chemical reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying steric effects in organic reactions and for synthesizing sterically hindered molecules.

Biological Activity

3-Tert-butylcyclobut-2-en-1-one (C8H12O) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including data from case studies and experimental findings.

Chemical Structure and Properties

3-Tert-butylcyclobut-2-en-1-one is characterized by a cyclobutane ring with a tert-butyl group and a carbonyl functional group. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of 3-tert-butylcyclobut-2-en-1-one has been explored in various contexts, including its potential as an antifungal agent, antioxidant, and its effects on cell proliferation. The compound's activity is often compared to other similar compounds to establish its efficacy.

Antifungal Activity

Recent studies have indicated that compounds related to 3-tert-butylcyclobut-2-en-1-one exhibit antifungal properties. For instance, the compound was tested against strains of Candida albicans and Cryptococcus neoformans, with varying minimum inhibitory concentration (MIC) values reported. The MIC values for related compounds ranged from 37 to 124 μg/mL, suggesting moderate antifungal activity .

Antioxidant Properties

The antioxidant capacity of 3-tert-butylcyclobut-2-en-1-one has also been evaluated. Compounds with similar structures demonstrated significant radical scavenging activity, with effective concentrations (EC50) ranging from 19 to 31 μg/mL . This suggests that the compound may have potential applications in preventing oxidative stress-related diseases.

Case Studies and Experimental Findings

Several studies have focused on the biological evaluation of compounds structurally related to 3-tert-butylcyclobut-2-en-1-one. These studies typically involve in vitro assays assessing cytotoxicity against various cancer cell lines.

Cytotoxicity Assays

In vitro studies have shown that compounds derived from or similar to 3-tert-butylcyclobut-2-en-1-one can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (osteosarcoma). The results indicated varying degrees of antiproliferative activity depending on the structure and concentration of the tested compounds .

Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.